5-Azidocyclohex-3-ene-1-carboxylic acid
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Description
5-Azidocyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.168. The purity is usually 95%.
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Scientific Research Applications
Prodrug Design
5-Azidocyclohex-3-ene-1-carboxylic acid plays a role in the design of prodrugs, specifically in enhancing the therapeutic effectiveness and delivery of certain medications. For instance, it's involved in the development of 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT), aimed at improving anti-HIV activity, enhancing blood-brain barrier penetration, and modifying pharmacokinetic properties (Parang, Wiebe, & Knaus, 2000).
Synthesis of Functionalized Cyclohexene Skeletons
This compound is crucial in the synthesis of functionalized cyclohexene skeletons, such as (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy- cyclohex-1-ene-carboxylic acid ethyl ester. This synthesis utilizes ring-closing metathesis and diastereoselective Grignard reactions, highlighting its importance in organic chemistry (Cong & Yao, 2006).
Skeletal Rearrangements in Organic Chemistry
It is involved in skeletal rearrangements, like the conversion of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into other compounds under acidic conditions. This highlights its role in complex organic synthesis and chemical transformations (Kobayashi, Ono, & Kato, 1992).
Development of Nucleosides for Therapeutic Applications
This compound is used in the synthesis of nucleosides with potential therapeutic applications, including anti-HIV-1 activity and cytotoxicity testing. This demonstrates its applicability in medicinal chemistry (Konkel & Vince, 1995).
Curtius Rearrangement in Organic Synthesis
It's used in the Curtius rearrangement, contributing to the synthesis of various carbamates. This showcases its utility in creating a range of organic compounds with potential pharmacological importance (Gómez-Sánchez & Marco-Contelles, 2005).
Influenza Virus Sialidase Inhibitors
The synthesis of certain cyclohexene carboxylic acids, derived from this compound, leads to compounds that inhibit influenza A sialidase. This is significant in the context of antiviral drug development (Kerrigan, Smith, & Stoodley, 2001).
Properties
IUPAC Name |
5-azidocyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1,3,5-6H,2,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUSSIYFBSMQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.